molecular formula C16H19BrN6O3 B11536867 2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11536867
M. Wt: 423.26 g/mol
InChI Key: FBMNUJWJMHEOFK-VCHYOVAHSA-N
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Description

2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a hydrazine linkage, and a morpholine-substituted triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Brominated Methoxyphenyl Intermediate: This step involves the bromination of a methoxyphenyl compound using bromine or a brominating agent under controlled conditions.

    Condensation with Hydrazine: The brominated intermediate is then reacted with hydrazine to form the hydrazone linkage.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate undergoes cyclization with appropriate reagents to form the triazine ring, incorporating the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone groups.

    Reduction: Reduction reactions can target the bromine atom or the triazine ring.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The brominated methoxyphenyl group can intercalate with DNA, disrupting its function, while the hydrazone and triazine moieties can inhibit enzyme activity by binding to active sites. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenethylamine: Shares the brominated methoxyphenyl group but lacks the triazine and morpholine moieties.

    4-Bromo-4’,4’'-dimethoxytriphenylamine: Contains a brominated methoxyphenyl group but has a different core structure.

Uniqueness

2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a brominated methoxyphenyl group, a hydrazone linkage, and a morpholine-substituted triazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H19BrN6O3

Molecular Weight

423.26 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H19BrN6O3/c1-24-13-4-3-11(9-12(13)17)10-18-22-14-19-15(21-16(20-14)25-2)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,21,22)/b18-10+

InChI Key

FBMNUJWJMHEOFK-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Origin of Product

United States

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